2-Acetyl-5-methylfuran

Catalog No.
S589541
CAS No.
1193-79-9
M.F
C7H8O2
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-5-methylfuran

CAS Number

1193-79-9

Product Name

2-Acetyl-5-methylfuran

IUPAC Name

1-(5-methylfuran-2-yl)ethanone

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C7H8O2/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3

InChI Key

KEFJLCGVTHRGAH-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)C

solubility

Slightly soluble in water; Soluble in corn oil
Soluble (in ethanol)

Synonyms

5-methyl-2-furylmethylketone

Canonical SMILES

CC1=CC=C(O1)C(=O)C

The exact mass of the compound 2-Acetyl-5-methylfuran is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in corn oilsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80404. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. It belongs to the ontological category of furans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Acetyl-5-methylfuran (CAS: 1193-79-9) is a highly reactive furanic methyl ketone utilized extensively as a specialized building block in organic synthesis and a high-impact aroma chemical in the flavor and fragrance industry. Characterized by a furan ring substituted with an acetyl group at the 2-position and a methyl group at the 5-position, it presents as a clear to light yellow liquid at standard room temperature . Its dual functionality allows it to participate in diverse chemical transformations, including aldol condensations to form chalcone derivatives and asymmetric reductions to yield chiral furan-containing alcohols. In commercial applications, its distinct baked, nutty, and caramel sensory profile makes it a critical formulation component where generic sweet or almond notes are insufficient [1].

Substituting 2-acetyl-5-methylfuran with its closest unmethylated analog, 2-acetylfuran, introduces critical failures in both industrial processability and downstream application performance. From a bulk handling perspective, 2-acetylfuran is a low-melting solid (melting point 28–30 °C) that requires heated transfer lines and pre-melting steps, whereas 2-acetyl-5-methylfuran remains a pumpable liquid at room temperature [1]. In synthetic workflows, the steric bulk of the 5-methyl group alters the torsional barrier of the acetyl moiety, directly impacting the stereoselectivity and required catalyst loadings in asymmetric reductions [2]. Furthermore, in flavor and fragrance formulations, the 5-methyl substitution fundamentally shifts the sensory profile from the sweet, almond-like notes of 2-acetylfuran to a distinctive nutty, roasted, and caramel aroma, making the two compounds strictly non-interchangeable for precise flavor matching [3].

Bulk Processability: Room-Temperature Liquid State vs. Low-Melting Solid

A critical procurement differentiator for 2-acetyl-5-methylfuran is its physical state at standard operating temperatures. The compound has a melting point of approximately 2 °C, rendering it a stable liquid at room temperature. In contrast, the unmethylated baseline comparator, 2-acetylfuran, exhibits a melting point of 28–30 °C, classifying it as a low-melting solid [1]. This 26–28 °C depression in melting point caused by the 5-methyl group eliminates the need for heated storage and pre-melting procedures during bulk transfer .

Evidence DimensionMelting Point / Physical State
Target Compound Data~2 °C (Liquid at standard room temperature)
Comparator Or Baseline2-Acetylfuran (28–30 °C, Solid at standard room temperature)
Quantified Difference~26–28 °C depression in melting point
ConditionsStandard atmospheric pressure (100 kPa)

The liquid state of 2-acetyl-5-methylfuran streamlines continuous-flow processing and bulk pumping, eliminating the energy and equipment costs associated with handling low-melting solids.

Conformational Flexibility: Reduced Torsional Barrier of the Acetyl Methyl Group

The addition of the 5-methyl group significantly alters the conformational dynamics of the acetyl moiety. Microwave spectroscopy and quantum chemical calculations demonstrate that the torsional barrier for the acetyl methyl group in the syn-conformer of 2-acetyl-5-methylfuran is 213 cm⁻¹. In direct comparison, the torsional barrier for the syn-conformer of 2-acetylfuran is substantially higher at 240 cm⁻¹ [1]. This reduction in the torsional barrier indicates greater conformational flexibility, which can influence the kinetics of electrophilic substitutions and aldol condensations involving the acetyl group.

Evidence DimensionTorsional barrier of the acetyl methyl group (syn-conformer)
Target Compound Data213 cm⁻¹
Comparator Or Baseline2-Acetylfuran (240 cm⁻¹)
Quantified Difference27 cm⁻¹ reduction in torsional barrier
ConditionsMicrowave spectroscopy and quantum chemical optimization

Understanding the altered torsional barrier is essential for chemists optimizing reaction kinetics and stereoselectivity in downstream functionalizations of the acetyl group.

Precursor Suitability: Steric Influence on Enantioselective Borane Reduction

When utilized as a precursor for chiral furan-containing alcohols via chiral spiroaminoborate-catalyzed borane reduction, the 5-methyl group introduces specific steric requirements. Experimental data shows that 2-acetyl-5-methylfuran requires a 10 mol% catalyst loading to achieve a 91% enantiomeric excess (ee) of the corresponding alcohol. Under identical conditions, the less sterically hindered 2-acetylfuran achieves a higher 95% ee [1]. This demonstrates that the 5-methyl substitution directly impacts catalyst-substrate interactions, necessitating precise loading adjustments.

Evidence DimensionEnantiomeric excess (ee) at 10 mol% catalyst loading
Target Compound Data91% ee
Comparator Or Baseline2-Acetylfuran (95% ee)
Quantified Difference4% lower ee due to steric hindrance from the 5-methyl group
ConditionsSpiroaminoborate-catalyzed borane reduction

Procurement teams sourcing this compound for pharmaceutical intermediate synthesis must account for the specific catalyst loading requirements dictated by its unique steric profile.

Formulation Compatibility: Distinctive Nutty/Roasted Flavor Profile and Threshold

In flavor and fragrance applications, 2-acetyl-5-methylfuran is utilized for its specific baked, nutty, and caramel aroma, which cannot be replicated by analogs. Gas chromatography-olfactometry (GC/O) analysis establishes its odor threshold at 40 mg/L in a 46% hydroalcoholic solution[1]. In contrast, 2-acetylfuran presents a fundamentally different sensory profile characterized by sweet and almond-like notes [2]. The presence of the 5-methyl group is therefore the critical structural determinant for achieving roasted/nutty notes in complex formulation matrices.

Evidence DimensionSensory profile and odor threshold
Target Compound Data40 mg/L threshold; baked, nutty, caramel notes
Comparator Or Baseline2-Acetylfuran (sweet, almond-like notes)
Quantified DifferenceDistinct qualitative shift in aroma profile from sweet to roasted/nutty
ConditionsGas Chromatography-Olfactometry in 46% hydroalcoholic solution

Formulators must procure this exact methylated derivative to achieve specific roasted or nutty notes that are impossible to match using the unmethylated analog.

Continuous-Flow Organic Synthesis and Bulk Manufacturing

Due to its liquid state at room temperature (melting point ~2 °C), 2-acetyl-5-methylfuran is the preferred choice over 2-acetylfuran (a low-melting solid) in continuous-flow reactors and automated synthesis platforms. It eliminates the need for heated transfer lines and pre-melting steps, significantly streamlining bulk material handling and improving process safety [1].

Synthesis of Chiral 1-(5-Methylfuran-2-yl)ethanols

This compound serves as the essential precursor for the asymmetric synthesis of 5-methylated chiral furan alcohols via borane reduction. Chemists must specifically select this substrate and adjust chiral spiroaminoborate catalyst loadings (e.g., to 10 mol%) to overcome the steric hindrance of the 5-methyl group and achieve high enantiomeric excess (>90% ee)[2].

Precision Flavor and Fragrance Formulation

In the food and beverage industry, 2-acetyl-5-methylfuran is procured specifically to impart baked, nutty, and caramel notes to products such as roasted sesame-flavor beverages, coffees, and baked goods. It is selected over 2-acetylfuran when formulation targets require a distinct roasted profile rather than generic sweet or almond notes [3].

Physical Description

Colourless liquid; Strong, nutty aroma

XLogP3

1.4

Density

d204 1.07
1.066-1.072 (20°)

UNII

IY49408H2O

GHS Hazard Statements

Aggregated GHS information provided by 1590 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1193-79-9

Wikipedia

2-acetyl-5-methylfuran

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

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